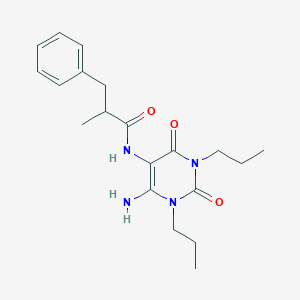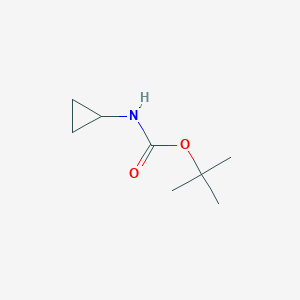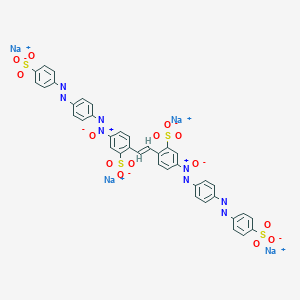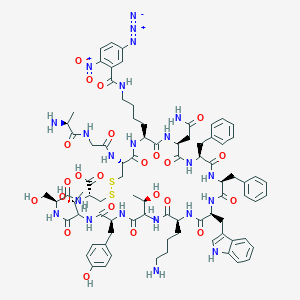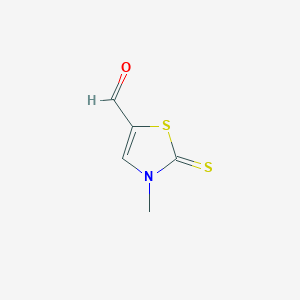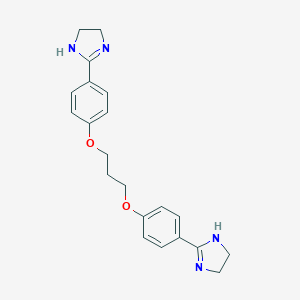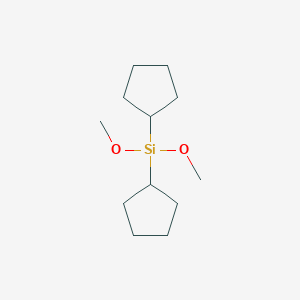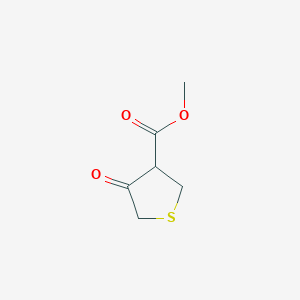![molecular formula C56H48O32S8 B144422 4-Sulfocalix[8]arene CAS No. 137407-62-6](/img/structure/B144422.png)
4-Sulfocalix[8]arene
Übersicht
Beschreibung
4-Sulfocalix8arene is a cyclic oligomer prepared by hydroxyalkylation of phenol and aldehyde . It belongs to the family of calixarenes with repeating phenolic units connected via methylene groups forming a macrocyclic molecule . It has an amphiphilic nature with different functional groups that make it useful in drug delivery systems .
Synthesis Analysis
4-Sulfocalix8arene can be synthesized in water at room temperature . A new self-assembled material (Ru@SC) with ruthenium nanoparticles (Ru NPs) and 4-sulfocalix8arene (SC) has been synthesized . The size of Ru nanoparticles in the self-assembly is approximately 5 nm .Molecular Structure Analysis
The molecular formula of 4-Sulfocalix8arene is C56H48O32S8 . Its average mass is 1489.481 Da and its monoisotopic mass is 1487.989380 Da .Physical And Chemical Properties Analysis
The molecular weight of 4-Sulfocalix8arene is 1489.5 g/mol . It has 17 hydrogen bond donors and 33 hydrogen bond acceptors . Its rotatable bond count is 8 .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
“4-Sulfocalix[8]arene” shows potential in enhancing drug solubility, stability, and bioavailability, which is crucial for efficient drug delivery .
Sensing
This compound finds use in sensing applications due to its ability to interact with various substances .
Separation and Recognition
Its unique structure allows for applications in separation techniques and molecular recognition processes .
Catalysis
“4-Sulfocalix[8]arene” can be used to prepare materials that serve as efficient catalysts in chemical reactions .
Self-Assembly Membranes
Due to its amphiphilic nature, it can form self-assembled membranes which have various applications .
Enzyme Mimetic Systems
It has potential uses in mimicking enzyme functions, which can be applied in biochemical research .
Safety And Hazards
Zukünftige Richtungen
A novel electrochemical biosensor has been proposed for highly sensitive and simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA) based on 4-sulfocalix8arene–functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles . This may become a promising method for trace analysis of biological molecules in the complex physiological environment .
Eigenschaften
IUPAC Name |
49,50,51,52,53,54,55,56-octahydroxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O32S8/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGJGDGMRAJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O32S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349265 | |
| Record name | 4-Sulfocalix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfocalix[8]arene | |
CAS RN |
137407-62-6 | |
| Record name | 4-Sulfocalix[8]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Sulfocalix[8]arene Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Sulfocalix[8]arene enhance the performance of ion-selective electrodes?
A1: 4-Sulfocalix[8]arene acts as an ionophore, a molecule that selectively binds to a specific ion. When incorporated into the membrane of an ion-selective electrode, it improves the electrode's sensitivity and selectivity for the target ion. [, , ] This is because the ionophore creates a binding site within the membrane that preferentially interacts with the target ion, facilitating its transport across the membrane and generating a measurable potential difference. [, , ]
Q2: Can you provide specific examples of how 4-Sulfocalix[8]arene has been successfully used in developing ion-selective electrodes?
A2: Research demonstrates 4-Sulfocalix[8]arene's effectiveness in enhancing ion-selective electrodes for various pharmaceuticals:
- Ethamsylate: When incorporated into an electrode's polyvinyl chloride (PVC) matrix, 4-Sulfocalix[8]arene significantly improved the electrode's sensitivity and selectivity for ethamsylate detection. This allowed for precise measurement of the drug in both its pure form and within pharmaceutical formulations. []
- Pramoxine HCl: Researchers successfully developed highly sensitive pramoxine HCl selective electrodes using 4-Sulfocalix[8]arene as an ionophore. These electrodes exhibited a wide linear response range, making them suitable for accurately determining pramoxine HCl concentration in various samples, including pharmaceutical formulations and biological fluids. []
- Naftidrofuryl Oxalate: Miniaturized ion-selective electrodes for naftidrofuryl oxalate were developed using 4-Sulfocalix[8]arene. These electrodes showed excellent sensitivity and selectivity, enabling accurate drug quantification in the presence of its degradation products, even in complex matrices like plasma and cerebrospinal fluid. []
Q3: What makes 4-Sulfocalix[8]arene a suitable ionophore compared to other compounds?
A3: The structure of 4-Sulfocalix[8]arene plays a crucial role in its effectiveness as an ionophore. It possesses a cavity-like structure that can accommodate specific ions through interactions with its sulfonate groups. This selective binding ability contributes to the enhanced sensitivity and selectivity observed in ion-selective electrodes incorporating 4-Sulfocalix[8]arene. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



